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Abstract
3-Bromo-7-chloroisoquinoline is a halogenated heterocyclic compound with potential

applications in medicinal chemistry and materials science.[1] Its value as a synthetic

intermediate lies in the strategic placement of bromine and chlorine atoms, which allows for

selective functionalization through various cross-coupling reactions, making it a key building

block in the development of kinase inhibitors and antimicrobial agents.[1] This technical guide

provides a comprehensive overview of the structural analysis and confirmation of 3-Bromo-7-
chloroisoquinoline. Due to the limited availability of experimental data in the public domain,

this guide combines theoretical predictions with comparative analysis of related isoquinoline

derivatives to offer a foundational understanding of its structural and spectroscopic

characteristics.

Molecular Structure and Properties
3-Bromo-7-chloroisoquinoline is an isoquinoline ring system substituted with a bromine atom

at the 3-position and a chlorine atom at the 7-position. Commercial suppliers list its CAS

number as 1246552-90-8.[2][3]

Table 1: Physicochemical Properties of 3-Bromo-7-chloroisoquinoline
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Property Value Source

Molecular Formula C₉H₅BrClN [2]

Molecular Weight 242.50 g/mol [3][4]

InChI Key
ZLAFRLYZTMTUOQ-

UHFFFAOYSA-N
[3]

Purity Typically ≥95% (commercial) [2]

Appearance Solid (predicted)

Storage Inert atmosphere, 2-8°C [2]

Spectroscopic Analysis (Predicted)
Direct experimental spectroscopic data for 3-Bromo-7-chloroisoquinoline is not readily

available in published literature. The following sections provide predicted spectroscopic

characteristics based on the analysis of similar compounds and general principles of

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra of 3-Bromo-7-chloroisoquinoline are crucial for its

structural confirmation. The chemical shifts are influenced by the electron-withdrawing effects

of the nitrogen atom and the two halogen substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Bromo-7-chloroisoquinoline
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(Hz)

H-1 ~8.5 - 9.0 s -

H-4 ~7.8 - 8.2 s -

H-5 ~7.9 - 8.3 d J ≈ 8-9

H-6 ~7.5 - 7.8 dd J ≈ 8-9, 2

H-8 ~8.0 - 8.4 d J ≈ 2

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-7-chloroisoquinoline

Carbon Predicted Chemical Shift (ppm)

C-1 ~150 - 155

C-3 ~120 - 125

C-4 ~125 - 130

C-4a ~135 - 140

C-5 ~128 - 132

C-6 ~126 - 130

C-7 ~133 - 138

C-8 ~124 - 128

C-8a ~130 - 135

Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-7-chloroisoquinoline is expected to show characteristic

absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and

C-Cl stretching vibrations.

Table 4: Predicted IR Absorption Bands for 3-Bromo-7-chloroisoquinoline
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aromatic C=C Stretch 1400 - 1600 Medium to Strong

C-N Stretch 1300 - 1400 Medium

C-Cl Stretch 700 - 850 Strong

C-Br Stretch 500 - 650 Strong

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of 3-Bromo-7-chloroisoquinoline. The presence of bromine and chlorine isotopes

(⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) cluster would be expected around m/z 241, 243, and 245, with the

relative intensities dictated by the natural abundance of the isotopes.

Synthesis and Experimental Protocols
A specific, detailed, and reproducible experimental protocol for the synthesis of 3-Bromo-7-
chloroisoquinoline is not readily available in the peer-reviewed literature. However, general

synthetic strategies for halogenated isoquinolines can be proposed based on established

methodologies.

A potential synthetic route could involve the bromination of a 7-chloroisoquinoline precursor or

the chlorination of a 3-bromoisoquinoline precursor. For instance, a plausible approach could

be the electrophilic bromination of 7-chloroisoquinoline. Another strategy could involve the

Sandmeyer reaction starting from a suitable amino-chloroisoquinoline.

A patent for the synthesis of the related compound, 3-bromo-7-hydroxyquinoline, involves the

bromination of quinoline-7-trifluoromethanesulfonate followed by hydrolysis.[5] This suggests

that a similar strategy, perhaps involving the conversion of a 7-chloro-isoquinolin-3-ol, could be

a viable route.
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Structural Confirmation Workflow
The following diagram illustrates a logical workflow for the structural analysis and confirmation

of a synthesized batch of 3-Bromo-7-chloroisoquinoline.
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A logical workflow for the synthesis and structural confirmation of 3-Bromo-7-
chloroisoquinoline.

Application in Drug Discovery: A Conceptual
Pathway
While no specific signaling pathways involving 3-Bromo-7-chloroisoquinoline have been

reported, its utility as a building block for kinase inhibitors suggests a conceptual pathway for

its application in drug development.[1] Kinase inhibitors are a major class of targeted cancer

therapeutics. The isoquinoline scaffold is a common feature in many kinase inhibitors.
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The following diagram illustrates a conceptual workflow for utilizing 3-Bromo-7-
chloroisoquinoline in a kinase inhibitor drug discovery program.
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Conceptual workflow for the use of 3-Bromo-7-chloroisoquinoline in kinase inhibitor
discovery.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b580799?utm_src=pdf-body
https://www.benchchem.com/product/b580799?utm_src=pdf-body
https://www.benchchem.com/product/b580799?utm_src=pdf-body-img
https://www.benchchem.com/product/b580799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Bromo-7-chloroisoquinoline represents a valuable, yet under-characterized, building block

for chemical synthesis. This technical guide has provided a framework for its structural analysis

and confirmation based on theoretical predictions and comparative data. The key to unlocking

its full potential lies in the future disclosure of detailed experimental protocols for its synthesis

and comprehensive spectroscopic and crystallographic characterization. Such data will be

invaluable to researchers in medicinal chemistry and materials science who wish to utilize this

versatile scaffold in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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